molecular formula C10H14O5 B3265521 Levulinic anhydride CAS No. 40608-06-8

Levulinic anhydride

Cat. No.: B3265521
CAS No.: 40608-06-8
M. Wt: 214.21 g/mol
InChI Key: IGPUFFYCAUBNIY-UHFFFAOYSA-N
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Description

Levulinic anhydride is an organic compound derived from levulinic acid. It is a versatile chemical intermediate used in various industrial applications. This compound is known for its reactivity and ability to form derivatives that are valuable in multiple sectors, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Levulinic anhydride can be synthesized through the dehydration of levulinic acid. This process typically involves heating levulinic acid in the presence of a dehydrating agent such as phosphorus pentoxide or sulfuric acid. The reaction conditions often require elevated temperatures to facilitate the removal of water and the formation of the anhydride.

Industrial Production Methods: In an industrial setting, this compound is produced by continuous dehydration of levulinic acid using a packed bed reactor. The process involves the use of catalysts to enhance the reaction rate and yield. Common catalysts include vanadium oxides supported on silica. The reaction is carried out at high temperatures to ensure efficient conversion of levulinic acid to this compound .

Chemical Reactions Analysis

Types of Reactions: Levulinic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide and trifluoroacetic acid are used for oxidation reactions.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium.

    Substitution: Alcohols or amines under acidic or basic conditions.

Major Products:

    Oxidation: Maleic anhydride.

    Reduction: Gamma-valerolactone.

    Substitution: Various esters and amides.

Scientific Research Applications

Levulinic anhydride has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: this compound derivatives are studied for their potential as bioactive molecules.

    Medicine: It is explored for its potential in drug development, particularly in creating prodrugs that can be activated in the body.

    Industry: this compound is used in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of levulinic anhydride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets include hydroxyl and amino groups in organic molecules, facilitating the formation of esters and amides. The pathways involved in its reactions are typically catalyzed by acids or bases, depending on the desired product.

Comparison with Similar Compounds

Levulinic anhydride is unique due to its high reactivity and versatility. Similar compounds include:

This compound stands out due to its ability to form a wide range of derivatives, making it a valuable intermediate in various chemical processes.

Properties

IUPAC Name

4-oxopentanoyl 4-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-7(11)3-5-9(13)15-10(14)6-4-8(2)12/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPUFFYCAUBNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)OC(=O)CCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Levulinic anhydride
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Levulinic anhydride
Reactant of Route 3
Levulinic anhydride
Reactant of Route 4
Levulinic anhydride
Reactant of Route 5
Levulinic anhydride
Reactant of Route 6
Levulinic anhydride

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